molecular formula C14H18F3NO3 B2361292 (S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate CAS No. 1391394-94-7

(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate

Cat. No.: B2361292
CAS No.: 1391394-94-7
M. Wt: 305.297
InChI Key: CYXYDKSECKOTHS-VIFPVBQESA-N
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Description

(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethylcarbamate moiety. The presence of the trifluoromethoxy group imparts distinct chemical and physical properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable trifluoromethoxyphenyl derivative. One common method includes the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . This reaction proceeds through the formation of electron donor-acceptor complexes, followed by a single electron transfer reaction.

Industrial Production Methods

Industrial production of this compound can be achieved through scalable and environmentally friendly methods. For instance, a catalyst-free synthesis of N-substituted ureas in water has been developed, which avoids the use of organic solvents and harsh reaction conditions . This method involves the nucleophilic addition of amines to potassium isocyanate, providing high yields and chemical purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the carbamate moiety.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield trifluoromethoxyphenyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. Its trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

tert-butyl N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO3/c1-9(18-12(19)21-13(2,3)4)10-5-7-11(8-6-10)20-14(15,16)17/h5-9H,1-4H3,(H,18,19)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXYDKSECKOTHS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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